(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
Description
The compound "(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone" features a hybrid structure combining a triazole-piperidine moiety linked via a methanone bridge to a pyrazole ring substituted with a 2,5-dimethoxyphenyl group. The dimethoxyphenyl group may enhance lipophilicity and membrane permeability, while the triazole-piperidine segment could improve solubility and binding specificity.
Properties
IUPAC Name |
[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-[4-(triazol-1-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-24-18(13-17(22-24)16-12-15(28-2)4-5-19(16)29-3)20(27)25-9-6-14(7-10-25)26-11-8-21-23-26/h4-5,8,11-14H,6-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHNIVIARONYSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC(CC3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that incorporates both triazole and pyrazole moieties. These structural features are known to confer diverse biological activities. This article reviews the biological activity of this compound based on recent studies and literature.
Structural Overview
The compound features:
- Triazole Ring : Known for its role in medicinal chemistry, particularly in developing anticancer and antimicrobial agents.
- Pyrazole Moiety : Recognized for a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines using the MTT assay. For instance, similar compounds have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and lung cancer cell lines (NCI-H460) .
Anti-inflammatory Properties
Pyrazoles are also noted for their anti-inflammatory effects. The compound's structure suggests it may inhibit cyclooxygenase enzymes, which are critical in the inflammatory process. In vivo studies have demonstrated that pyrazole analogs can significantly reduce inflammation in carrageenan-induced paw edema models .
Antimicrobial Activity
The triazole component has been associated with antimicrobial activity against a variety of pathogens. Compounds with similar structures have exhibited significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety may interact with enzymes involved in cancer progression or inflammation.
- Induction of Apoptosis : Studies indicate that derivatives can induce apoptosis in cancer cells through mitochondrial pathways .
- Receptor Modulation : Pyrazoles have been shown to modulate various receptors including estrogen and monoamine oxidase receptors, contributing to their diverse pharmacological effects .
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of a related triazole-pyrazole compound on several cancer cell lines, revealing significant apoptotic activity linked to tubulin polymerization inhibition .
- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory effects using the HRBC membrane stabilization method, showing promising results comparable to standard anti-inflammatory drugs .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structural Features
The target compound shares a methanone-bridged heterocyclic framework with several analogs, but its substituents distinguish it:
- Triazole-piperidine moiety: Uncommon in pyrazole-based methanones, this group contrasts with phenyl, pyridine, or thiophene substituents in analogs (e.g., –4) .
- 3-(2,5-Dimethoxyphenyl)pyrazole : The methoxy groups differentiate it from simpler aryl or alkyl-substituted pyrazoles (e.g., ) .
Key Structural Analogs
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
- Solubility : The triazole-piperidine group in the target compound likely enhances aqueous solubility compared to purely aromatic analogs (e.g., –4) . However, the dimethoxyphenyl group may offset this by increasing lipophilicity.
- Molecular Weight : Estimated at ~450–500 g/mol, similar to ’s compound (~470 g/mol) but higher than ’s pyrazolone (~350 g/mol) .
Pharmacological Profiles
- Target Selectivity : The triazole-piperidine moiety may confer selectivity for kinases or GPCRs, whereas thiophene- or pyridine-containing analogs () might target ion channels or metabolic enzymes .
- The target compound’s dimethoxyphenyl group could mimic serotonin receptor ligands, suggesting CNS applications.
Research Findings and Limitations
- : Pyrazolo-pyrimidine analogs showed marked pharmacological activity, but their rigid structures may limit bioavailability compared to the target compound’s flexible triazole-piperidine group .
- : Pyrazoline derivatives exhibited anti-inflammatory activity, suggesting the target compound’s pyrazole core could be tuned for similar applications .
- Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation and heterocyclic chemistry principles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
